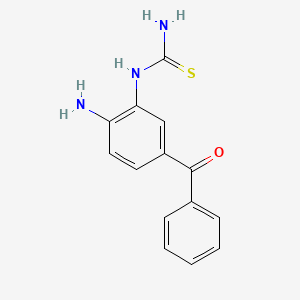
N-(2-Amino-5-benzoylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-5-benzoylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Amino-5-benzoylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-benzoylaniline with thiophosgene or its less toxic substitutes. This reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane . Another method involves the reaction of 2-amino-5-benzoylaniline with isothiocyanates under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This method is advantageous due to its simplicity, high yield, and the use of water as a solvent, making it an environmentally friendly process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-5-benzoylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas .
Applications De Recherche Scientifique
N-(2-Amino-5-benzoylphenyl)thiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Amino-5-benzoylphenyl)thiourea involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes, inhibiting their activity. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and specificity . Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound of thioureas, with a simpler structure and broader applications.
N-Phenylthiourea: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N’-Disubstituted Thioureas: These compounds have two substituents on the nitrogen atoms, which can significantly alter their chemical properties and applications.
Uniqueness
N-(2-Amino-5-benzoylphenyl)thiourea is unique due to the presence of both an amino group and a benzoyl group on the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
90094-78-3 |
|---|---|
Formule moléculaire |
C14H13N3OS |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
(2-amino-5-benzoylphenyl)thiourea |
InChI |
InChI=1S/C14H13N3OS/c15-11-7-6-10(8-12(11)17-14(16)19)13(18)9-4-2-1-3-5-9/h1-8H,15H2,(H3,16,17,19) |
Clé InChI |
XRFKQWCGUAVXAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


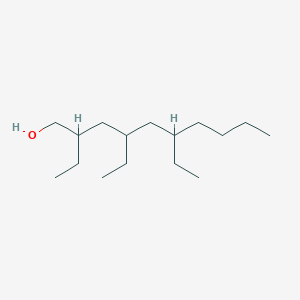
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)
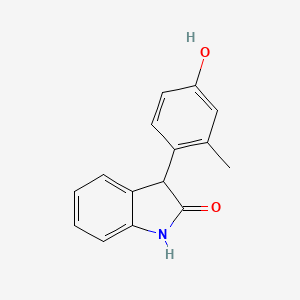
![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
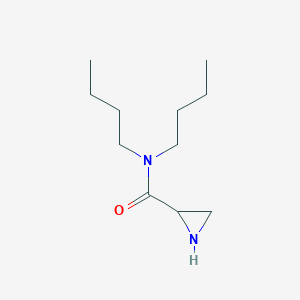
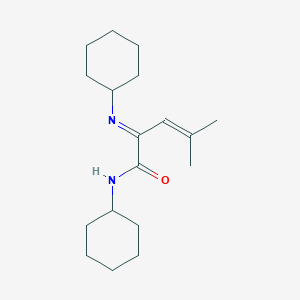
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
